2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole derivatives functionalized with a sulfanyl-acetamide moiety. Its structure features a 4-amino-1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5 and a sulfanyl-acetamide chain linked to a 3-fluorophenyl group. The methoxy and fluorine substituents likely enhance its lipophilicity and electronic properties, which can influence bioavailability and receptor interactions .
Properties
Molecular Formula |
C17H16FN5O2S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H16FN5O2S/c1-25-14-7-2-4-11(8-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-3-5-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
PMOIZULYKMVGOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl and fluorophenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide exhibit significant anti-inflammatory properties. For instance, molecular docking studies suggest that these compounds can act as inhibitors of enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. This positions them as promising candidates for developing new anti-inflammatory agents .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Preliminary studies have shown that derivatives of triazole compounds can inhibit the growth of various cancer cell lines. For example, research on similar triazole derivatives has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo . The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies and Research Findings
- In Silico Studies : Computational models have been employed to predict the binding affinity of this compound to various biological targets. For instance, docking studies have revealed its potential effectiveness against specific cancer targets, suggesting a pathway for further optimization .
- In Vitro Testing : Laboratory experiments have confirmed the cytotoxic effects of triazole derivatives on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). These studies highlight the need for further investigation into their mechanisms and efficacy .
- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is crucial for drug development. Studies suggest that specific substitutions on the triazole ring can enhance potency against inflammatory and cancerous cells .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl group can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 3-methoxyphenyl and 3-fluorophenyl groups in the target compound may confer distinct electronic and steric properties compared to pyridinyl (AS111 ) or ethyl (VUAA-1 ) substituents. Methoxy groups typically increase solubility, while fluorine enhances metabolic stability .
- Synthetic Efficiency : High-yield syntheses (e.g., 83% for compound 6c ) often use H₂O:EtOH (1:1) for recrystallization, suggesting similar protocols could apply to the target compound.
Pharmacological Activity
Anti-Inflammatory and Anti-Exudative Effects
- AS111 (pyridyl and methylphenyl substituents) demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac in a rat formalin edema model, likely due to cyclooxygenase-2 (COX-2) inhibition .
- Derivatives with furan-2-yl substituents (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) showed comparable anti-exudative activity to diclofenac at 10 mg/kg .
Enzyme Inhibition
Olfactory Receptor Modulation
- VUAA-1 and OLC-12 (ethyl and pyridinyl substituents) act as Orco channel agonists/antagonists in insects . The target compound’s 3-fluorophenyl group may reduce cross-reactivity with insect receptors compared to these analogs.
Physicochemical Properties
- Melting Points : Allyl- and pyridinyl-substituted triazoles (e.g., 6a–6c ) exhibit higher melting points (161–184°C) compared to acid derivatives (e.g., 7a: 109–111°C), likely due to reduced hydrogen bonding in the latter.
- Solubility : Methoxy and fluorine substituents (target compound) may improve aqueous solubility relative to hydrophobic tert-butyl or chlorophenyl groups (e.g., compound in ).
Biological Activity
The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are recognized for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.
The chemical structure and properties of the compound are crucial for understanding its biological activity. The following table summarizes the key chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₂N₄O₃S |
| Molecular Weight | 280.31 g/mol |
| IUPAC Name | 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide |
| CAS Number | 305336-66-7 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit significant antifungal properties. A study focusing on related triazole compounds indicated that many derivatives possess potent antifungal activity against strains such as Candida albicans and Aspergillus flavus. For instance, certain analogs showed minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.27 µmol/mL against various fungal strains, outperforming traditional antifungal agents like fluconazole .
Antibacterial Activity
The antibacterial potential of triazoles has also been extensively studied. In particular, compounds similar to the target molecule have shown promising results against Gram-positive and Gram-negative bacteria. For example, a series of triazole derivatives exhibited MIC values as low as 0.125–8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess similar or enhanced antibacterial properties.
Anticancer Activity
Triazole derivatives have been explored for their anticancer effects due to their ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have reported that certain triazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in various models. The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can significantly enhance anticancer activity .
Case Studies
- Antifungal Efficacy Against Candida Species : A study evaluated a series of triazole derivatives against clinical isolates of Candida. The results showed that some compounds had MIC values lower than those of fluconazole, indicating superior efficacy .
- Antibacterial Screening : A comprehensive screening of triazole derivatives revealed that several compounds displayed potent antibacterial activity against multi-drug resistant strains of E. coli and Klebsiella pneumoniae, with MIC values demonstrating effectiveness comparable to standard antibiotics .
- In Vitro Anticancer Assays : Research involving triazole derivatives indicated that these compounds could significantly reduce cell viability in various cancer cell lines, with IC50 values suggesting high potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
